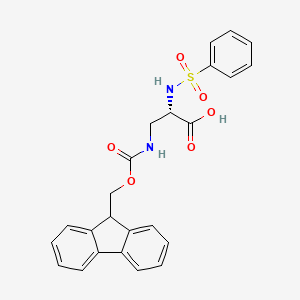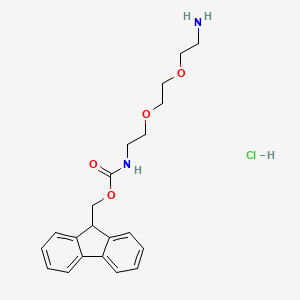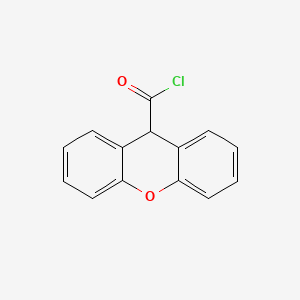
9H-蒽-9-甲酰氯
描述
9H-xanthene-9-carbonyl chloride is a chemical compound with the molecular weight of 244.68 . It is also known by its CAS number, 26454-53-5 .
Molecular Structure Analysis
The molecular formula of 9H-xanthene-9-carbonyl chloride is C14H9ClO2 . The average mass is 244.673 Da and the monoisotopic mass is 244.029114 Da .Physical and Chemical Properties Analysis
9H-xanthene-9-carbonyl chloride has a density of 1.3±0.1 g/cm3, a boiling point of 338.1±41.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C . Its enthalpy of vaporization is 58.1±3.0 kJ/mol and it has a flash point of 125.3±28.1 °C . The compound has an index of refraction of 1.625 and a molar refractivity of 64.8±0.3 cm3 .科学研究应用
1. 线性杂芳族聚合物的合成
Olvera 等人 (2015) 的一项研究讨论了含有 9H-蒽部分的新型线性高分子量单链杂芳族聚合物和共聚物的合成。这些聚合物是使用无金属超酸催化的羰基化合物与双酚的逐步增长聚合反应合成的 (Olvera 等人,2015)。
2. 生物学应用
Maia 等人 (2020) 探索了获得 9H-蒽及其衍生物的合成方法。这些衍生物表现出神经保护、抗肿瘤和抗菌等生物活性,突出了它们在不同生物学应用中的多功能性 (Maia 等人,2020)。
3. 自组装超结构的形成
Kavala 等人 (2007) 的研究表明,9-苯基-9H-蒽-9-醇的衍生物在固态中形成自组装超结构,这是根据侧臂的位阻和电子性质来解释的 (Kavala 等人,2007)。
4. 肽合成中的保护基团
Han 和 Bárány (1997) 引入了 9H-蒽-9-基 (Xan) 基团作为肽合成中半胱氨酸的保护基团。这些基团被引入到巯基官能团上,并通过酸快速去除,展示了它们在固相肽合成中的效用 (Han & Bárány, 1997)。
5. 不对称蒽衍生物的合成
Singh 和 Panda (2010) 开发了一种使用三氟甲磺酸钬作为催化剂合成不对称 9-芳基/杂芳基蒽的方法。该策略扩展到 9-(硫代芳基) 蒽的合成,展示了一种合成蒽衍生物的多功能方法 (Singh & Panda, 2010)。
6. 蒽酮衍生物的环保催化剂
Samani 等人 (2018) 的一项研究重点关注使用 TiO2-CNTs 纳米复合材料作为催化剂绿色合成蒽酮衍生物。该方法强调了蒽酮衍生物合成中的环保程序和高产率 (Samani 等人,2018)。
7. β-内酰胺的合成
Jarrahpour 等人 (2015) 使用 9H-蒽-9-甲酰氯作为乙烯酮来源,合成了一系列新型 3-螺环单环 β-内酰胺。对这些化合物进行了抗疟活性评估,证明了 9H-蒽衍生物在药物化学中的潜力 (Jarrahpour 等人,2015)。
8. 抗氧化活性
Yamamura 等人 (1996) 测量了 9H-蒽-2,7-二醇的抗氧化活性。他们发现这些化合物是有效的抗氧化剂,在需要抗氧化性能的各个领域显示出潜在的应用 (Yamamura 等人,1996)。
9. 电化学脱氢交叉偶联
Yang 等人 (2020) 开发了一种用于蒽和酮的脱氢交叉偶联的电化学方法。该方法具有高原子经济性和官能团耐受性,有利于药物化学应用 (Yang 等人,2020)。
10. OLEDs 的荧光材料
Nasiri 等人 (2021) 研究了源自 9H-蒽和咔唑衍生物的热激活延迟荧光 (TADF) 染料。这些染料显示出作为有机发光二极管 (OLED) 中发光层的有希望的应用,突出了蒽衍生物在先进材料应用中的潜力 (Nasiri 等人,2021)。
作用机制
Target of Action
9H-xanthene-9-carbonyl chloride belongs to the class of compounds known as xanthones . Xanthones are known to exhibit a wide range of biological activities, including α-glucosidase inhibition, anti-cancer, anti-Alzheimer, and anti-inflammatory activities . .
Mode of Action
Xanthones are known to interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Xanthones, including 9H-xanthene-9-carbonyl chloride, are involved in various biochemical pathways. They are secondary metabolites found in diverse terrestrial and marine plants, fungi, and lichen . The biosynthesis of xanthones involves the shikimate pathway, either through L-phenylalanine-dependent or -independent pathway, that later forms an intermediate benzophenone . This is followed by a regioselective intramolecular mediated oxidative coupling to form xanthone ring compounds .
Result of Action
Xanthones in general are known to exhibit a multitude of biological activities, including α-glucosidase inhibition, anti-cancer, anti-alzheimer, and anti-inflammatory activities .
生化分析
Biochemical Properties
9H-xanthene-9-carbonyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a precursor in the synthesis of β-lactams, which are known for their antibacterial properties . The interaction of 9H-xanthene-9-carbonyl chloride with enzymes such as ketene synthase leads to the formation of these β-lactams through a [2+2] cycloaddition reaction . This interaction highlights the compound’s utility in creating complex biochemical structures.
Cellular Effects
The effects of 9H-xanthene-9-carbonyl chloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that derivatives of xanthone, including 9H-xanthene-9-carbonyl chloride, exhibit anti-inflammatory and antioxidant activities . These activities are mediated through the modulation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in cellular defense mechanisms against oxidative stress . Additionally, the compound’s impact on gene expression can lead to changes in cellular metabolism, further influencing cell function.
Molecular Mechanism
At the molecular level, 9H-xanthene-9-carbonyl chloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound has been shown to inhibit the activity of certain enzymes involved in the inflammatory response, thereby reducing inflammation . Furthermore, 9H-xanthene-9-carbonyl chloride can induce changes in gene expression by interacting with transcription factors such as Nrf2 . These interactions highlight the compound’s ability to modulate biochemical pathways at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 9H-xanthene-9-carbonyl chloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 9H-xanthene-9-carbonyl chloride is relatively stable under standard laboratory conditions . Prolonged exposure to light and air can lead to its degradation, resulting in reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that the compound can maintain its biological activity over extended periods, although its potency may decrease with time .
Dosage Effects in Animal Models
The effects of 9H-xanthene-9-carbonyl chloride vary with different dosages in animal models. At low doses, the compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant activities . At higher doses, it can cause toxic or adverse effects. For instance, high doses of 9H-xanthene-9-carbonyl chloride have been associated with cytotoxicity and oxidative stress in animal models . These findings highlight the importance of determining the optimal dosage to maximize the compound’s therapeutic benefits while minimizing its adverse effects.
Metabolic Pathways
9H-xanthene-9-carbonyl chloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into biologically active metabolites. The compound is metabolized through pathways involving the shikimate and acetate pathways, which are essential for the biosynthesis of xanthone derivatives . These metabolic pathways play a crucial role in determining the compound’s biological activity and its effects on metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of 9H-xanthene-9-carbonyl chloride within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation. The distribution of 9H-xanthene-9-carbonyl chloride within tissues is also dependent on its interaction with extracellular matrix components and cell surface receptors .
Subcellular Localization
The subcellular localization of 9H-xanthene-9-carbonyl chloride is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate enzyme activity and cellular metabolism . The precise localization of 9H-xanthene-9-carbonyl chloride within cells is essential for understanding its biochemical and cellular effects.
属性
IUPAC Name |
9H-xanthene-9-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO2/c15-14(16)13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)13/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYRSCMLJPXJTLI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70375398 | |
| Record name | 9H-xanthene-9-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26454-53-5 | |
| Record name | 9H-xanthene-9-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70375398 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


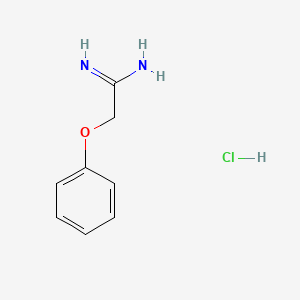
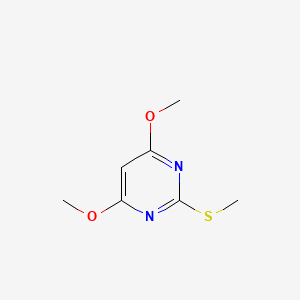
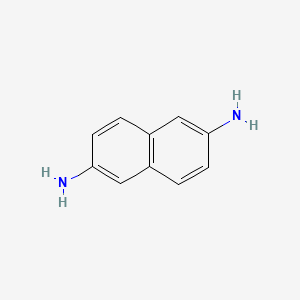
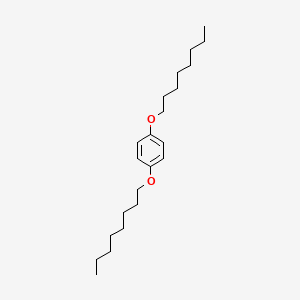
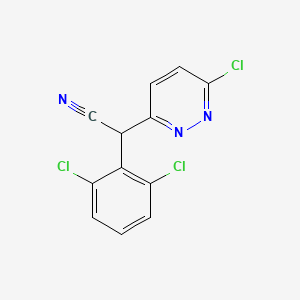
![4-[[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]cyclohexane-1-carboxylic Acid](/img/structure/B1363550.png)
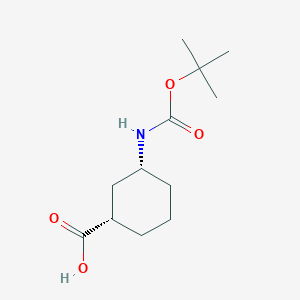

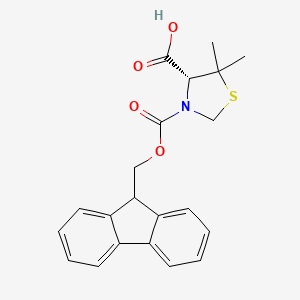

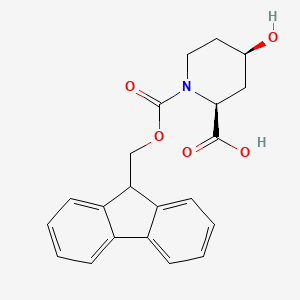
![3-({[(9H-Fluoren-9-YL)methoxy]carbonyl}amino)-3-(naphthalen-2-YL)propanoic acid](/img/structure/B1363561.png)
